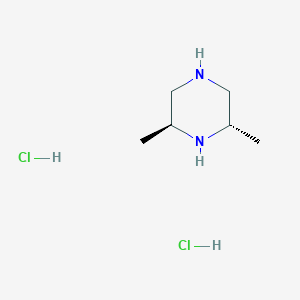

(2S,6S)-2,6-Dimethylpiperazine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,6S)-2,6-dimethylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c1-5-3-7-4-6(2)8-5;;/h5-8H,3-4H2,1-2H3;2*1H/t5-,6-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFOYHYMXNYOPAI-USPAICOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(N1)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNC[C@@H](N1)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718680 | |

| Record name | (2S,6S)-2,6-Dimethylpiperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162240-96-2 | |

| Record name | (2S,6S)-2,6-Dimethylpiperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2S,6S)-2,6-Dimethylpiperazine dihydrochloride synthesis pathway

An In-Depth Technical Guide to the Synthesis of (2S,6S)-2,6-Dimethylpiperazine Dihydrochloride

Introduction

(2S,6S)-2,6-Dimethylpiperazine is a chiral C2-symmetric diamine that serves as a critical building block in modern medicinal chemistry. Its rigid, stereochemically defined structure is incorporated into a multitude of pharmacologically active agents, including inhibitors of carbamoyl phosphate synthetase 1 (CPS1) for cancer therapy and various other central nervous system (CNS) and antiviral drug candidates.[1] The trans configuration of the two methyl groups imparts specific conformational constraints that are often key to achieving high binding affinity and selectivity for biological targets. The dihydrochloride salt is the most common form for storage and handling, offering enhanced stability and solubility.

This guide provides a comprehensive overview of the primary synthetic pathways to obtain enantiomerically pure this compound, intended for researchers and professionals in drug development. We will explore both direct asymmetric syntheses that establish the desired stereochemistry from the outset and classical methods involving the resolution of diastereomeric mixtures. The causality behind experimental choices, detailed protocols, and methods for quality control will be discussed to ensure scientific integrity and reproducibility.

Chapter 1: Asymmetric (Enantioselective) Synthesis Strategies

The most elegant and often most efficient routes to enantiopure compounds are those that build the desired stereochemistry directly. These methods avoid the inherent 50% yield limitation of classical resolutions and reduce the number of purification steps.

Diastereoselective Triflate Alkylation Approach

A robust method for preparing the (2S,6S)-dimethyl enantiomer involves a diastereoselective alkylation as the key stereochemistry-determining step.[2] This pathway leverages a chiral auxiliary derived from a readily available chiral pool starting material, such as (S)-alaninol.

The core principle of this approach is to use a pre-existing stereocenter to direct the formation of a new stereocenter. The bulky group on the chiral auxiliary effectively shields one face of the molecule, forcing the incoming electrophile to attack from the less hindered face, thus ensuring high diastereoselectivity.

Experimental Protocol: Diastereoselective Alkylation

-

Preparation of the Chiral Precursor: Start with N-Boc-(S)-alaninol. The hydroxyl group is converted to a good leaving group, typically a tosylate or mesylate.

-

First Alkylation: The tosylated alaninol derivative is reacted with a protected amine, such as benzylamine, via an SN2 reaction to form the secondary amine.

-

Second Alkylation & Cyclization Precursor: The resulting compound is then alkylated with a propylene oxide equivalent or a similar three-carbon electrophile bearing a latent leaving group on the other end.

-

Activation and Cyclization: The terminal hydroxyl group is activated (e.g., converted to a triflate), and the molecule is subjected to base-induced intramolecular cyclization. The stereochemistry of the first methyl group directs the formation of the second, leading preferentially to the trans product.[2]

-

Deprotection: The protecting groups (e.g., Boc and Benzyl) are removed under standard conditions (e.g., acid treatment for Boc, catalytic hydrogenation for Benzyl) to yield (2S,6S)-2,6-Dimethylpiperazine.[3]

Logical Workflow: Diastereoselective Alkylation

Caption: Diastereoselective synthesis of (2S,6S)-2,6-dimethylpiperazine.

Intramolecular Mitsunobu Reaction

An alternative and highly effective strategy for the key cyclization step utilizes the Mitsunobu reaction. This reaction allows for the formation of the second C-N bond under mild conditions with a defined inversion of stereochemistry at the reacting carbon center.[2]

Causality of the Mitsunobu Reaction

The Mitsunobu reaction is powerful in this context because it provides a reliable method for cyclizing a secondary alcohol onto a sulfonamide nitrogen. The reaction proceeds through an alkoxyphosphonium salt intermediate. The subsequent intramolecular SN2 attack by the nitrogen nucleophile occurs with complete inversion of configuration at the stereogenic carbon bearing the hydroxyl group, which is crucial for setting the final trans stereochemistry.

Logical Workflow: Intramolecular Mitsunobu Cyclization

Caption: Asymmetric synthesis via an intramolecular Mitsunobu reaction.

Chapter 2: Racemic Synthesis and Chiral Resolution

While asymmetric synthesis is preferred, the classical approach of producing a racemic or diastereomeric mixture followed by separation remains a viable and industrially common strategy, particularly when starting materials are inexpensive. This pathway typically involves synthesizing a mixture of cis- and trans-2,6-dimethylpiperazine, isolating the desired diastereomer, and then resolving the enantiomers.

Synthesis of the cis/trans-2,6-Dimethylpiperazine Core

A prevalent industrial method involves the reductive amination of a diisopropanolamine mixture.[4][5] This process is typically performed at high temperature and pressure over a hydrogenation catalyst.

Experimental Protocol: Reductive Amination

-

Starting Material: A mixture of diisopropanolamine isomers is reacted with ammonia and hydrogen.[4]

-

Catalyst: A hydrogenation catalyst, often containing nickel, copper, and cobalt, is used to facilitate the reaction.[4][5] Promoters such as chromium or molybdenum oxides may also be included.

-

Reaction Conditions: The reaction is carried out under pressure (e.g., 3 MPa hydrogen) and elevated temperature (e.g., 200°C).[4]

-

Outcome: This process yields a mixture of cis- and trans-2,6-dimethylpiperazine. The cis isomer can often be selectively crystallized from the reaction mixture.[6] The remaining trans-rich mixture can then be subjected to chiral resolution.

Chiral Resolution by Diastereomeric Salt Formation

Chiral resolution is a technique used to separate enantiomers from a racemic mixture.[7] It relies on reacting the racemate with an enantiomerically pure resolving agent to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.[8][9]

Principle of Resolution

A racemic mixture of a base, such as (±)-trans-2,6-dimethylpiperazine, is reacted with a single enantiomer of a chiral acid (the resolving agent). This acid-base reaction forms two diastereomeric salts. For example:

-

(2S,6S)-Base + (R)-Acid → [(2S,6S)-Base·(R)-Acid] Salt

-

(2R,6R)-Base + (R)-Acid → [(2R,6R)-Base·(R)-Acid] Salt

These two salts are diastereomers and will have different solubilities in a given solvent, enabling one to crystallize preferentially.[10]

Experimental Protocol: Chiral Resolution

-

Selection of Resolving Agent: For resolving basic amines, chiral acids are used. L-(+)-tartaric acid is a well-established and cost-effective choice for this separation.[8]

-

Salt Formation: The racemic trans-2,6-dimethylpiperazine is dissolved in a suitable solvent (e.g., methanol or ethanol). An equimolar amount of L-(+)-tartaric acid, dissolved in the same solvent, is added.

-

Fractional Crystallization: The solution is allowed to cool slowly. The less soluble diastereomeric salt, often [(2S,6S)-2,6-dimethylpiperazine]-[L-tartrate], will crystallize out of the solution. The crystals are collected by filtration.

-

Liberation of the Free Base: The isolated diastereomeric salt is dissolved in water and treated with a strong base (e.g., NaOH) to a pH > 12. This deprotonates the piperazine nitrogen, liberating the free base.[8]

-

Extraction: The enantiomerically pure (2S,6S)-2,6-dimethylpiperazine free base is extracted from the aqueous solution using an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The organic extracts are dried and the solvent is evaporated to yield the purified enantiomer.

Table 1: Comparison of Synthesis Strategies

| Parameter | Asymmetric Synthesis | Synthesis & Resolution |

| Stereocontrol | Direct, established early in the synthesis | Achieved post-synthesis by separation |

| Theoretical Yield | Up to 100% | Maximum 50% of desired enantiomer (unless racemization/recycling is used) |

| Starting Materials | Often requires chiral, more expensive precursors | Can utilize inexpensive, achiral starting materials |

| Number of Steps | Can be shorter overall | Often involves additional steps for resolution and liberation |

| Key Advantage | High efficiency, atom economy | Scalability, use of cheap reagents |

| Key Disadvantage | May require specialized reagents/catalysts | Inherent yield loss, generates diastereomeric waste |

Logical Workflow: Synthesis and Resolution Approach

Caption: Workflow for the synthesis and chiral resolution of 2,6-dimethylpiperazine.

Chapter 3: Conversion to this compound

Once the enantiomerically pure free base is obtained, it is typically converted to a salt for improved stability and ease of handling. The dihydrochloride salt is common for piperazine derivatives.

Experimental Protocol: Dihydrochloride Salt Formation

-

Dissolution: The purified (2S,6S)-2,6-dimethylpiperazine free base is dissolved in a suitable anhydrous solvent, such as diethyl ether, isopropanol, or ethyl acetate.

-

Acidification: A solution of hydrogen chloride (e.g., 2M HCl in diethyl ether or gaseous HCl) is added dropwise to the stirred solution of the piperazine. The reaction is exothermic.

-

Precipitation: The dihydrochloride salt, being insoluble in the non-polar solvent, will precipitate out as a white solid.

-

Isolation: The solid is collected by vacuum filtration, washed with a small amount of the cold solvent to remove any unreacted starting material, and dried under vacuum to a constant weight.

Chapter 4: Quality Control and Characterization

Confirming the chemical identity, purity, and enantiomeric excess (e.e.) of the final product is a critical step.

Table 2: Analytical Techniques for Quality Control

| Analysis | Technique | Purpose | Expected Outcome |

| Identity | 1H & 13C NMR | Confirms the chemical structure and proton/carbon environment. | Signals corresponding to the trans-2,6-dimethylpiperazine structure. |

| Identity/Purity | Mass Spectrometry (MS) | Confirms the molecular weight of the free base. | A molecular ion peak corresponding to C6H14N2 (114.19 g/mol ). |

| Chemical Purity | HPLC | Quantifies the amount of chemical impurities. | Purity typically >98%. |

| Enantiomeric Purity | Chiral HPLC | Separates and quantifies the two enantiomers. | Enantiomeric excess (e.e.) >99% for the (2S,6S) isomer. |

| Optical Activity | Polarimetry | Measures the rotation of plane-polarized light. | A specific optical rotation value characteristic of the pure enantiomer. |

Conclusion

The synthesis of enantiomerically pure this compound can be achieved through several distinct pathways. Direct asymmetric synthesis, via methods like diastereoselective alkylation or intramolecular Mitsunobu reactions, offers an elegant and efficient route with high stereocontrol.[2] Alternatively, the more traditional and often highly scalable approach involves the synthesis of a diastereomeric mixture followed by classical chiral resolution using resolving agents like tartaric acid.[8] The choice of pathway depends on factors such as the required scale, cost of starting materials, and available laboratory capabilities. In all cases, rigorous purification and thorough analytical characterization are paramount to ensure the high quality required for applications in drug discovery and development.

References

-

Wuts, P. G. M., & Anderson, A. M. (1995). Asymmetric Synthesis of 2,6-Methylated Piperazines. The Journal of Organic Chemistry, 60(13), 4044–4051. [Link]

- DE19907829A1 - Process for the preparation of cis-2,6-dimethylpiperazine.

-

Nolin, K. A., & Krska, S. W. (2008). Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction. Organic Letters, 10(2), 329-332. [Link]

- JP3443583B2 - Method for producing cis-2,6-dimethylpiperazine.

-

Yin, H., et al. (2022). Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. ACS Medicinal Chemistry Letters, 13(5), 823-830. [Link]

-

O'Brien, P., & Childs, A. C. (2012). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 134(22), 9299-9310. [Link]

-

Sergeeva, E. E., et al. (2022). Methods for the Catalytic Synthesis of Piperazine. Catalysis in Industry, 14(2), 218-230. [Link]

-

Legros, J., et al. (2007). Novel chiral N,N'-dimethyl-1,4-piperazines with metal binding abilities. Tetrahedron: Asymmetry, 18(13), 1531-1540. [Link]

-

Tullberg, E., et al. (2006). Microwave-assisted synthesis of the Schöllkopf chiral auxiliaries: (3 S)- and (3 R)-3,6-dihydro-2,5-diethoxy-3-isopropyl-pyrazine. Tetrahedron, 62(32), 7484-7491. [Link]

-

Pires, R. (2020). Resolution of a Racemic Mixture. YouTube. [Link]

-

CHEMMaster FREE Chemistry. (2018). asymmetric induction-chiral auxiliary. YouTube. [Link]

-

Britton, R. (2001). Design, Synthesis and Evaluation of Chiral Auxiliaries, Ligands and Catalysts for Asymmetric. SFU Summit. [Link]

-

Sousa, F. F., et al. (2017). Enantiomers and Their Resolution. Molecules, 22(2), 219. [Link]

-

Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

-

Yamada, T., et al. (2023). Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions. Catalysts, 13(3), 551. [Link]

-

MDPI. (n.d.). Recent Progress in Development of Hydrogenation and Dehydrogenation Catalysts. [Link]

-

Jelsch, C., et al. (2014). Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), 1269–1271. [Link]

-

J Med Chem. (1964). 2,6-DIALKYLPIPERAZINES. I. SYNTHESIS OF CIS-2,6-DIMETHYLPIPERAZINE DERIVATIVES. Journal of Medicinal Chemistry, 7, 241-242. [Link]

-

Stecko, S., et al. (2019). Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones. Molecules, 24(19), 3465. [Link]

-

Yan, X., et al. (2011). Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles. Organic & Biomolecular Chemistry, 9(16), 5793-5800. [Link]

- US6365741B2 - Process for preparing Cis-2,6-dimethylpiperazine.

Sources

- 1. Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. DE19907829A1 - Process for the preparation of cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]

- 5. US6365741B2 - Process for preparing Cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]

- 6. JP3443583B2 - Method for producing cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 10. m.youtube.com [m.youtube.com]

(2S,6S)-2,6-Dimethylpiperazine dihydrochloride chemical properties

An In-Depth Technical Guide to (2S,6S)-2,6-Dimethylpiperazine Dihydrochloride: Properties, Synthesis, and Applications

Introduction

This compound is a chiral organic compound of significant interest to the pharmaceutical and chemical industries. As a derivative of piperazine, a six-membered heterocycle containing two nitrogen atoms, it serves as a crucial stereospecific building block. The piperazine ring itself is considered a "privileged scaffold" in medicinal chemistry, owing to its unique physicochemical properties that can modulate the solubility, basicity, and conformational flexibility of a molecule, thereby enhancing its pharmacokinetic and pharmacodynamic profile[1].

The specific (2S,6S) stereoisomer, also known as the cis-isomer, provides a rigid and defined three-dimensional structure. This chirality is paramount in modern drug development, where the synthesis of enantiomerically pure compounds is essential for improving therapeutic efficacy and minimizing potential side effects associated with other stereoisomers[2]. This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals, covering its core chemical properties, analytical characterization, synthetic pathways, key applications, and safe handling protocols.

Core Chemical & Physical Properties

Identification and Structure

This compound is the hydrochloride salt of the cis-enantiomer of 2,6-dimethylpiperazine. The salt form significantly enhances its stability and solubility in aqueous media, making it highly suitable for various synthetic and formulation processes[3].

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below. These data are critical for designing experiments, developing formulations, and ensuring proper storage.

| Property | Value | Source(s) |

| CAS Number | 162240-96-2 | [2][4] |

| Molecular Formula | C₆H₁₆Cl₂N₂ | [2][4] |

| Molecular Weight | 187.11 g/mol | [2][4] |

| Appearance | White to off-white solid | [2] |

| Solubility | Excellent solubility in water; The free base is soluble in chloroform and methanol. | [3][5] |

| Storage Conditions | 2-8°C, under inert atmosphere | [2][4] |

| MDL Number | MFCD11110543 | [2] |

Spectroscopic & Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation. Due to the C₂ symmetry of the (2S,6S) isomer, the ¹H and ¹³C NMR spectra are simplified.

-

¹H NMR: The two methyl groups are chemically equivalent and will appear as a single doublet. The protons on the piperazine ring will also show equivalence, leading to simplified multiplets. The N-H protons will appear as a broad singlet, and its chemical shift can be concentration-dependent.

-

¹³C NMR: The molecule's symmetry results in only three distinct carbon signals: one for the two equivalent methyl carbons, one for the two equivalent methine carbons (C2 and C6), and one for the two equivalent methylene carbons (C3 and C5).

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups. The spectrum for this compound will conform to its structure, showing characteristic absorption bands[2]:

-

N-H stretch: A broad band in the range of 3200-3400 cm⁻¹ associated with the secondary amine salt.

-

C-H stretch: Sharp peaks just below 3000 cm⁻¹ corresponding to aliphatic C-H bonds.

-

N-H bend: An absorption band around 1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight. Under electrospray ionization (ESI), the primary ion observed would be the molecular ion of the free base [M+H]⁺ at an m/z corresponding to C₆H₁₅N₂⁺.

Protocol: Quality Control & Purity Assessment by HPLC

This protocol outlines a standard method for determining the chemical and enantiomeric purity of the title compound. The choice of a chiral stationary phase is critical for separating enantiomers.

Objective: To quantify the purity and enantiomeric excess (e.e.) of this compound.

Methodology:

-

Standard Preparation: Accurately weigh ~10 mg of the compound and dissolve it in 10 mL of a suitable mobile phase (e.g., Methanol/Water mixture) to create a 1 mg/mL stock solution. Prepare serial dilutions for linearity assessment.

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

Chromatographic Conditions (Chiral Separation):

-

Column: A chiral stationary phase column (e.g., Chiralpak AD-H or similar). The choice is critical and must be validated to resolve the (2S,6S) and (2R,6R) enantiomers.

-

Mobile Phase: An isocratic mixture of hexane/isopropanol/diethylamine. The ratio must be optimized to achieve baseline separation. The amine additive is crucial for reducing peak tailing by interacting with free silanol groups on the column.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: Typically low UV (e.g., 210 nm) as the molecule lacks a strong chromophore.

-

-

Analysis:

-

Inject 10 µL of the sample solution.

-

Identify the retention times for the (2S,6S) and the potential (2R,6R) enantiomers.

-

Calculate the enantiomeric excess using the formula: e.e. (%) = [([Area of Major Enantiomer] - [Area of Minor Enantiomer]) / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])] x 100.

-

-

Trustworthiness Check: The system is self-validating through the analysis of a racemic (or non-chiral cis-) standard to confirm that the method can indeed separate the stereoisomers. The peak area percentage of the main peak will determine the chemical purity.

Synthesis & Stereochemical Control

The synthesis of enantiomerically pure piperazines is a key challenge in medicinal chemistry[6]. The primary goal is to control the stereochemistry at the C2 and C6 positions.

Overview of Synthetic Strategies

Several strategies have been developed to produce chiral 2,6-dimethylpiperazines:

-

From Chiral Precursors: Starting from readily available chiral molecules, such as amino acids (e.g., L-alanine), is a common and effective approach[7].

-

Diastereoselective Reactions: Methods like diastereoselective triflate alkylation or intramolecular Mitsunobu reactions can be employed to establish the required stereocenters[6].

-

Catalytic Cyclization: The reaction of diisopropanolamine with ammonia over a catalyst can yield 2,6-dimethylpiperazine. Controlling the reaction conditions is crucial to favor the formation of the desired cis-isomer over the trans-isomer[8][9].

Example Synthetic Pathway Workflow

The following diagram illustrates a generalized workflow for the asymmetric synthesis of the target molecule.

Caption: Generalized workflow for asymmetric piperazine synthesis.

Applications in Research & Drug Development

The defined stereochemistry and structural rigidity of (2S,6S)-2,6-Dimethylpiperazine make it an invaluable component in drug design.

The Piperazine Moiety as a Privileged Scaffold

The piperazine ring is frequently incorporated into drug candidates to:

-

Improve Aqueous Solubility: The basic nitrogen atoms can be protonated at physiological pH, enhancing solubility and aiding in formulation.

-

Modulate Pharmacokinetics: It can serve as a linker that orients other functional groups, influencing how a drug binds to its target and is metabolized.

-

Target Specific Receptors: Piperazine derivatives are common in drugs targeting the central nervous system (CNS)[3][10].

Key Therapeutic Areas

-

Central Nervous System (CNS) Agents: This building block is integral to the synthesis of various antipsychotic and antidepressant medications[2]. The chiral nature allows for highly specific interactions with target receptors in the brain.

-

Enzyme Inhibitors: In oncology research, derivatives of 2,6-dimethylpiperazine have been used to develop potent and selective allosteric inhibitors of enzymes like carbamoyl-phosphate synthetase 1 (CPS1), a potential target in certain cancers[11].

-

Antibacterial Agents: The piperazine scaffold is also found in quinolone antibiotics, where it plays a role in the drug's activity and pharmacokinetic properties[6][9].

Logical Flow of Application

Caption: From chiral building block to active pharmaceutical ingredient.

Safety, Handling, and Storage

Proper handling is crucial due to the hazardous nature of this chemical class. While the dihydrochloride salt may have a different hazard profile than the free base, caution is always warranted. The free base is known to be corrosive and can cause severe skin and eye damage[12][13].

Hazard Identification

Based on available safety data sheets (SDS) for closely related compounds and the dihydrochloride salt itself.

| Hazard Class | Classification | Precaution |

| Skin Corrosion/Irritation | Category 1B / 2 | Causes severe skin burns and irritation. Wear protective gloves and clothing.[12][14] |

| Eye Damage/Irritation | Category 1 / 2A | Causes serious eye damage. Wear safety goggles and a face shield.[12][14] |

| Target Organ Toxicity | Category 3 (Respiratory) | May cause respiratory irritation. Do not breathe dust.[12][14] |

Protocol: Safe Handling Procedures

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust[12].

-

Personal Protective Equipment (PPE):

-

Handling: Avoid dust formation. Use non-sparking tools. Do not get in eyes, on skin, or on clothing[12].

-

Emergency Procedures:

-

Skin Contact: Immediately remove all contaminated clothing and rinse skin with plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[14].

-

Inhalation: Move the person to fresh air.

-

Storage and Stability

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place[13]. Recommended storage is at 2-8°C under an inert atmosphere to maintain long-term stability[2][4].

-

Stability: The compound is stable under recommended storage conditions[12].

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids[12].

Conclusion

This compound is more than just a chemical intermediate; it is a key enabling tool for the creation of stereochemically defined molecules with high therapeutic potential. Its rigid, chiral scaffold provides a reliable platform for medicinal chemists to design next-generation pharmaceuticals, particularly in the CNS and oncology fields. A thorough understanding of its chemical properties, analytical profile, and handling requirements, as detailed in this guide, is fundamental for any researcher aiming to leverage its unique structural advantages in their work.

References

- Asymmetric Synthesis of 2,6-Methylated Piperazines. American Chemical Society.

- SAFETY DATA SHEET - 2,6-Dimethylpiperazine, 97% cis. Fisher Scientific.

- SAFETY DATA SHEET - 2,6-Dimethylpiperidine. Fisher Scientific.

- SAFETY DATA SHEET - this compound. Sigma-Aldrich.

- Safety Data Sheet - 1-ethyl-2,2-dimethylpiperazine dihydrochloride. Aaron Chemicals.

- This compound. MySkinRecipes.

- (2S,6S)-2,6-Dimethylpiperazine. Fluorochem.

- 162240-96-2|this compound. BLDpharm.

- Z-2,6-dimethyl-piperazine hydrochloride. Chem-Impex.

- cis-2,6-Dimethylpiperazine CAS#: 21655-48-1. ChemicalBook.

- (2S,6S)-2,6-dimethylpiperazine | C6H14N2 | CID 7269361. PubChem.

- Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. PMC - NIH.

- Asymmetric Synthesis of Chiral Piperazines. R Discovery - Researcher.Life.

- cis-2,6-Dimethylpiperazine. Chem-Impex.

- Method for producing cis-2,6-dimethylpiperazine.

- The piperazine scaffold for novel drug discovery efforts: the evidence to d

- cis-2,6-Dimethylpiperazine | 21655-48-1. ChemicalBook.

- 2,6-Dimethylpiperazine(108-49-6) 1H NMR spectrum. ChemicalBook.

- CAS 162240-96-2 this compound. BOC Sciences.

- Process for the preparation of cis-2,6-dimethylpiperazine.

Sources

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 162240-96-2|this compound|BLD Pharm [bldpharm.com]

- 5. cis-2,6-Dimethylpiperazine CAS#: 21655-48-1 [m.chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. JP3443583B2 - Method for producing cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]

- 9. cis-2,6-Dimethylpiperazine | 21655-48-1 [chemicalbook.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. aaronchem.com [aaronchem.com]

An In-depth Technical Guide to the Hypothesized Mechanism of Action of (2S,6S)-2,6-Dimethylpiperazine Dihydrochloride

Introduction

(2S,6S)-2,6-Dimethylpiperazine dihydrochloride is a chiral heterocyclic compound that has garnered significant interest within the field of medicinal chemistry. While direct pharmacological studies on this specific molecule are not extensively published, its core structure is a recurring and critical motif in a multitude of centrally active therapeutic agents. This guide will delve into the hypothesized mechanism of action of this compound by examining its role as a key building block in multi-target drug discovery, particularly for antipsychotic and other CNS-active compounds. The specific stereochemistry of this compound, with methyl groups in the (2S,6S) configuration, is crucial for the precise three-dimensional orientation of substituents, which in turn dictates the affinity and selectivity for its biological targets.

The piperazine ring is a well-established pharmacophore, known to interact with a variety of receptors in the central nervous system. Derivatives of 2,6-dimethylpiperazine have been synthesized and evaluated for their potential as multi-receptor atypical antipsychotics, often targeting a combination of dopamine and serotonin receptors.[1][2] This multi-target approach is a cornerstone of modern psychiatric drug development, aiming to achieve superior efficacy and an improved side-effect profile compared to older, more selective agents.

This guide will therefore focus on the likely molecular targets of compounds derived from the (2S,6S)-2,6-Dimethylpiperazine scaffold: the dopamine D2 and serotonin 5-HT2A receptors, which are primary targets for atypical antipsychotics. We will explore the signaling pathways associated with these receptors and provide detailed protocols for the key experiments used to characterize the pharmacological activity of compounds incorporating this piperazine core.

Hypothesized Mechanism of Action: A Multi-Target Receptor Modulator

The therapeutic efficacy of many antipsychotic drugs is attributed to their ability to modulate the activity of dopamine and serotonin receptors in the brain. Based on the prevalence of the (2S,6S)-2,6-dimethylpiperazine scaffold in compounds designed as antipsychotics, it is hypothesized that this core structure contributes significantly to the binding and activity at these key receptors.

Dopamine D2 Receptor Antagonism

The dopamine D2 receptor is a primary target for both typical and atypical antipsychotic medications. Hyperactivity of the mesolimbic dopamine pathway is associated with the positive symptoms of schizophrenia, such as hallucinations and delusions. Antagonism of D2 receptors in this pathway is a key mechanism for alleviating these symptoms.

Compounds incorporating the (2S,6S)-2,6-dimethylpiperazine moiety have been designed to possess high affinity for the D2 receptor.[2] The nitrogen atoms of the piperazine ring are thought to engage in crucial interactions with the receptor's binding pocket. The (2S,6S)-dimethyl substitution pattern likely serves to constrain the conformation of the molecule, presenting the other pharmacophoric elements in an optimal orientation for high-affinity binding.

Signaling Pathway: D2 Receptor Antagonism

Caption: Dopamine D2 Receptor Antagonism Pathway.

Serotonin 5-HT2A Receptor Antagonism

Antagonism of the serotonin 5-HT2A receptor is a defining characteristic of atypical antipsychotics. This action is thought to contribute to their efficacy against the negative symptoms of schizophrenia (e.g., social withdrawal, anhedonia) and to mitigate the extrapyramidal side effects associated with strong D2 receptor blockade. 5-HT2A receptor antagonists can increase dopamine release in certain brain regions, such as the prefrontal cortex, which may be beneficial for cognitive function.

The (2S,6S)-2,6-dimethylpiperazine scaffold has been incorporated into molecules with high affinity for the 5-HT2A receptor.[1][2] The structural features of these derivatives allow them to effectively compete with serotonin for binding to the 5-HT2A receptor.

Signaling Pathway: 5-HT2A Receptor Antagonism

Caption: Workflow for a Radioligand Binding Assay.

Functional Assay: [³⁵S]GTPγS Binding Assay

This assay measures the functional activity of a compound at a G-protein coupled receptor (GPCR) by quantifying its effect on the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.

Objective: To determine if a test compound acts as an agonist, antagonist, or inverse agonist at the D2 or 5-HT2A receptor.

Materials:

-

Cell membranes expressing the human D2 or 5-HT2A receptor.

-

[³⁵S]GTPγS.

-

GDP.

-

Agonist (e.g., Dopamine for D2, Serotonin for 5-HT2A).

-

Test compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well microplate, add the cell membranes, GDP, and the test compound.

-

To determine antagonist activity, add a fixed concentration of the agonist to the wells containing the test compound.

-

Add [³⁵S]GTPγS to all wells to initiate the reaction.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity on the filters using a liquid scintillation counter.

-

For agonist activity, plot the [³⁵S]GTPγS binding against the logarithm of the test compound concentration to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).

-

For antagonist activity, plot the inhibition of the agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the test compound concentration to determine the IC50, which can be converted to a Kb (antagonist dissociation constant).

Data Presentation

The results from these assays are typically summarized in a table for easy comparison of the pharmacological profile of different compounds.

| Compound | D2 Ki (nM) | 5-HT2A Ki (nM) | D2 Functional Activity | 5-HT2A Functional Activity |

| Derivative of (2S,6S)-2,6-Dimethylpiperazine | Value | Value | e.g., Antagonist (Kb) | e.g., Antagonist (Kb) |

| Reference Compound (e.g., Risperidone) | Value | Value | Antagonist (Kb) | Antagonist (Kb) |

Conclusion

While this compound is primarily recognized as a chiral building block, its structural features strongly suggest a significant role in directing the pharmacological activity of the larger molecules it helps to create. The hypothesized mechanism of action, based on the extensive use of this scaffold in CNS drug discovery, centers on the modulation of key neurotransmitter receptors, particularly the dopamine D2 and serotonin 5-HT2A receptors. The experimental protocols detailed in this guide provide a robust framework for validating this hypothesis and characterizing the precise pharmacological profile of novel compounds derived from this important chiral intermediate. Further research into the direct pharmacological effects of (2S,6S)-2,6-dimethylpiperazine itself could provide valuable insights for future drug design and development.

References

-

Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Publishing. [Link]

-

Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics. PubMed. [Link]

Sources

- 1. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data of (2S,6S)-2,6-Dimethylpiperazine dihydrochloride (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of (2S,6S)-2,6-Dimethylpiperazine Dihydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound, a chiral building block of significant interest in pharmaceutical development. The inherent stereochemistry of this molecule makes precise structural confirmation and purity assessment paramount, for which spectroscopic techniques are indispensable. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into experimental design, data interpretation, and the underlying chemical principles.

Molecular Structure and Stereochemistry

This compound is the hydrochloride salt of the trans-isomer of 2,6-dimethylpiperazine. The "S" configuration at both chiral centers (C2 and C6) dictates a specific three-dimensional arrangement of the methyl groups relative to the piperazine ring. The dihydrochloride form indicates that both nitrogen atoms of the piperazine ring are protonated, forming a dicationic species with two chloride counter-ions.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are critical for confirming the carbon skeleton, the stereochemistry, and the protonation state. It is important to note that while extensive public databases for the free base, 2,6-dimethylpiperazine, exist[1][2], data for the specific dihydrochloride salt is less common. The following analysis is based on the foundational data of the free base, with scientifically grounded predictions for the effects of protonation.

¹H NMR Analysis

The protonation of the nitrogen atoms in the piperazine ring leads to a significant deshielding effect, causing the adjacent protons to resonate at a lower field (higher ppm) compared to the free base. The choice of a deuterated solvent is crucial; D₂O or DMSO-d₆ are suitable for hydrochloride salts.[3]

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| N-H₂⁺ | 9.0 - 10.0 | Broad singlet | - |

| C2-H, C6-H | 3.5 - 3.8 | Multiplet | J ≈ 7.0 (to CH₃), J ≈ 12.0, 3.0 (to C3/C5-H) |

| C3-Hₐₓ, C5-Hₐₓ | 3.2 - 3.5 | Doublet of doublets | J ≈ 12.0, 12.0 |

| C3-Hₑq, C5-Hₑq | 2.8 - 3.1 | Doublet of doublets | J ≈ 12.0, 3.0 |

| CH₃ | 1.3 - 1.5 | Doublet | J ≈ 7.0 |

Causality in Proton Assignments:

-

N-H₂⁺: The protons on the positively charged nitrogen atoms are highly deshielded and often exchange with residual protons in the solvent, leading to a broad signal.

-

C2-H, C6-H: These methine protons are adjacent to a protonated nitrogen and a methyl group, resulting in a complex multiplet.

-

C3/C5 Protons: The axial and equatorial protons on these carbons are diastereotopic and will exhibit distinct signals and coupling patterns, confirming the chair conformation of the piperazine ring.

¹³C NMR Analysis

The ¹³C NMR spectrum is expected to be simple due to the molecule's C₂ symmetry.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C2, C6 | 50 - 55 |

| C3, C5 | 45 - 50 |

| CH₃ | 15 - 20 |

Expertise in Carbon Assignments: The chemical shifts are downfield compared to the free base due to the inductive effect of the adjacent protonated nitrogen atoms. The symmetry of the trans-isomer results in only three distinct carbon signals.

Experimental Protocol: NMR Spectroscopy

Caption: Workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the key features will be the absorptions associated with the secondary ammonium ions (R₂NH₂⁺). The spectrum of piperazine dihydrochloride from the NIST WebBook serves as an excellent reference.[4]

| Frequency Range (cm⁻¹) | Vibrational Mode | Description |

| 3000 - 2700 | N-H⁺ Stretch | Broad and strong absorption due to the stretching of the N-H bonds in the ammonium groups. |

| 2980 - 2850 | C-H Stretch | Absorptions from the methyl and methylene groups. |

| 1600 - 1500 | N-H⁺ Bend | Bending vibration of the N-H bonds in the ammonium groups. |

| 1470 - 1430 | C-H Bend | Bending vibrations of the methyl and methylene groups. |

| 1150 - 1050 | C-N Stretch | Stretching of the carbon-nitrogen bonds. |

Trustworthiness of IR Data: The presence of the broad and strong N-H⁺ stretching band is a definitive indicator of the hydrochloride salt formation.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common and reliable technique for obtaining high-quality IR spectra of solid samples.[5][6]

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, and to deduce its structure from fragmentation patterns.

Electrospray Ionization (ESI-MS)

ESI is a soft ionization technique ideal for analyzing salts. It allows for the observation of the intact molecular species. For this compound, the analysis would be performed on the free base, C₆H₁₄N₂ (MW: 114.19 g/mol ).

Expected Ions:

-

[M+H]⁺: The protonated free base at m/z 115.12.

-

[M+2H]²⁺: The diprotonated free base at m/z 57.56.[7]

The observation of the [M+2H]²⁺ ion is a strong confirmation of the diprotonated nature of the piperazine ring in the dihydrochloride salt.

Electron Ionization (EI-MS)

EI is a hard ionization technique that causes extensive fragmentation, providing a "fingerprint" of the molecule. The EI mass spectrum of 2,6-dimethylpiperazine is available in the NIST WebBook.[8]

Major Fragmentation Pathways:

Caption: Major fragmentation pathways of 2,6-dimethylpiperazine in EI-MS.

Authoritative Grounding in Fragmentation: The base peak at m/z 58 corresponds to the stable iminium ion formed by the cleavage of the C2-C3 bond and subsequent loss of a neutral fragment. This fragmentation pattern is characteristic of N-alkylated piperazines.[9]

Experimental Protocol: ESI-MS

Caption: Workflow for ESI-MS analysis.

Summary

The spectroscopic characterization of this compound is essential for its application in research and drug development. NMR spectroscopy confirms the carbon-hydrogen framework and stereochemistry. IR spectroscopy provides definitive evidence of the dihydrochloride salt form through the characteristic N-H⁺ absorptions. Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis. The protocols and interpretive guidance provided herein offer a robust framework for the comprehensive analysis of this important chiral molecule.

References

-

Kostiainen, R., & Kotiaho, T. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Journal of Mass Spectrometry, 36(5), 543–551. [Link]

-

Staack, R. F., & Maurer, H. H. (2005). Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate. [Link]

-

NIST. Piperazine dihydrochloride. In NIST Chemistry WebBook. [Link]

-

Catalfo, A., et al. (2021). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. [Link]

-

ResearchGate. Piperazine (and derivatives) Copper(II) compounds. [Link]

-

ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

-

University of California, Irvine. Sample preparation for FT-IR. [Link]

-

Hamad Bin Khalifa University. Synthesis, spectroscopic and thermal studies of the reactions of the donors piperazine and N,N′-dimethylpiperazine with σ- and π-acceptors. [Link]

-

University of Florida. Sample Preparation – FT-IR/ATR. [Link]

-

Drawell. Sample Preparation for FTIR Analysis. [Link]

-

ResearchGate. Synthesis, spectroscopic and thermal studies of the reactions of the donors piperazine and N,N′-dimethylpiperazine with σ- and π-acceptors | Request PDF. [Link]

-

University of Colorado Boulder. Use of the FT-IR. [Link]

-

ChemRxiv. Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. [Link]

-

ResearchGate. Real-time endpoint monitoring and determination for a pharmaceutical salt formation process with in-line FT-IR spectroscopy | Request PDF. [Link]

-

IJPPR. Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. [Link]

-

PubChem. (2S,6S)-2,6-dimethylpiperazine. [Link]

-

PubChem. 2,6-Dimethylpiperidine hydrochloride. [Link]

-

ResearchGate. NMR spectra of [Piperazine][SO3H]2[Cl]2[H2SO4]2. [Link]

-

SciSpace. 2,6-disubstituted piperidines and piperazine compounds. [Link]

-

PubChem. 2,6-Dimethylpiperazine. [Link]

-

ResearchGate. 1H NMR spectra of compound 3a measured in five different solvents. [Link]

-

ResearchGate. 1H VT-NMR spectroscopy of piperazine 2c (400 MHz, d8-THF) showing 5.40−3.10 ppm. [Link]

-

NIST. Piperazine, 2,6-dimethyl-. In NIST Chemistry WebBook. [Link]

Sources

- 1. 2,6-Dimethylpiperazine(108-49-6) 13C NMR [m.chemicalbook.com]

- 2. 2,6-Dimethylpiperazine(108-49-6) 1H NMR [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Piperazine dihydrochloride [webbook.nist.gov]

- 5. eng.uc.edu [eng.uc.edu]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. benchchem.com [benchchem.com]

- 8. Piperazine, 2,6-dimethyl- [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure of (2S,6S)-2,6-Dimethylpiperazine Dihydrochloride

This guide provides a comprehensive technical overview of the crystal structure of (2S,6S)-2,6-dimethylpiperazine dihydrochloride, a chiral building block of significant interest to researchers, scientists, and drug development professionals. Leveraging established crystallographic principles and data from closely related structures, this document elucidates the molecule's three-dimensional architecture, which is fundamental to its application in medicinal chemistry and materials science.

Introduction: The Significance of a Chiral Scaffold

(2S,6S)-2,6-Dimethylpiperazine is a chiral diamine that serves as a versatile scaffold in the synthesis of complex molecular architectures. Its rigid, chair-like conformation and the stereochemically defined orientation of its methyl groups provide a robust platform for the development of novel therapeutic agents, particularly those targeting the central nervous system.[1] The dihydrochloride salt enhances the compound's stability and water solubility, making it an ideal form for both synthetic manipulations and pharmaceutical formulations.[1]

Understanding the precise three-dimensional structure of this molecule is paramount for rational drug design. Single-crystal X-ray diffraction is the definitive technique for obtaining this information, providing unparalleled insight into molecular conformation, bond lengths, bond angles, and intermolecular interactions that govern the solid-state properties of the material.

A Note on Nomenclature: The "(2S,6S)" designation refers to a specific enantiomer of trans-2,6-dimethylpiperazine. While a crystal structure for the enantiomerically pure (2S,6S) dihydrochloride is not publicly available, a detailed structure has been reported for the racemic trans-2,5-dimethylpiperazine dihydrochloride. Due to the close structural relationship, this guide will utilize the crystallographic data of the trans isomer as a highly representative model for the molecular conformation and geometry of the (2S,6S) form.

Part 1: Synthesis and Crystallization

The synthesis of the parent (2S,6S)-2,6-dimethylpiperazine can be achieved through various established routes, often involving the cyclization of chiral precursors. The dihydrochloride salt is then readily prepared by treating the free base with hydrochloric acid.

Experimental Protocol: Synthesis and Crystallization

-

Synthesis of the Free Base: A common synthetic approach involves the cyclization of a di-substituted propane derivative, where the stereocenters are introduced using chiral starting materials or through stereoselective reactions.

-

Formation of the Dihydrochloride Salt:

-

The purified (2S,6S)-2,6-dimethylpiperazine free base is dissolved in a suitable solvent, such as isopropanol or ethanol.

-

A stoichiometric amount (2 equivalents) of concentrated hydrochloric acid is added dropwise to the solution while stirring.

-

The resulting precipitate of this compound is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under a vacuum.

-

-

Single Crystal Growth:

-

High-quality single crystals suitable for X-ray diffraction can be grown by slow evaporation or by vapor diffusion.

-

A saturated solution of the dihydrochloride salt is prepared in a solvent such as methanol or a mixture of ethanol and water.

-

For slow evaporation, the solution is loosely covered and left undisturbed in a vibration-free environment for several days to weeks.

-

For vapor diffusion, the solution of the salt is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent (the anti-solvent, e.g., diethyl ether) in the outer chamber. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the salt, promoting the growth of well-ordered crystals.

-

Part 2: Crystal Structure Analysis

The definitive determination of the three-dimensional structure of a crystalline solid is achieved through single-crystal X-ray diffraction. This technique relies on the scattering of X-rays by the electron clouds of the atoms in the crystal lattice. The resulting diffraction pattern is then mathematically analyzed to reconstruct the arrangement of atoms in the unit cell.

As previously noted, the following analysis is based on the published crystal structure of trans-2,5-dimethylpiperazine dihydrochloride, which serves as an excellent model for the (2S,6S) enantiomer.

Crystallographic Data

The key crystallographic parameters for trans-2,5-dimethylpiperazine dihydrochloride are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₆H₁₆Cl₂N₂ |

| Formula Weight | 187.12 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.157(6) |

| b (Å) | 6.823(5) |

| c (Å) | 6.341(5) |

| β (°) | 102.16(10) |

| Volume (ų) | 471.87 |

| Z | 2 |

| Calculated Density (g/cm³) | 1.32 |

| Hydrogen Bonding | N-H···Cl |

Data sourced from Bart, J. C. J., Bassi, I. W., & Scordamaglia, R. (1978).

Molecular Conformation

The crystal structure reveals that the 2,6-dimethylpiperazine dication adopts a stable chair conformation. The two methyl groups are located in equatorial positions, which minimizes steric hindrance and is the energetically preferred arrangement. This conformation is a critical feature, as it dictates the spatial relationship of any substituents that might be attached to the nitrogen atoms in derivative compounds.

Bond Lengths and Angles

The intramolecular bond lengths and angles are consistent with those expected for a saturated heterocyclic amine. The average C-N bond length is approximately 1.503 Å, and the C-C bond length is about 1.534 Å. The endocyclic bond angles are all close to the ideal tetrahedral angle of 109.5°, with an average C-C-N angle of 108.7° and a C-N-C angle of 112.4°. The average torsion angle of 58.9° indicates a nearly ideal puckered chair conformation.

Crystal Packing and Hydrogen Bonding

The crystal structure is stabilized by a network of strong hydrogen bonds. In the dihydrochloride salt, both nitrogen atoms of the piperazine ring are protonated, forming ammonium cations. These positively charged centers act as hydrogen bond donors to the chloride anions. The N-H···Cl hydrogen bonds, with distances of approximately 3.07-3.08 Å, are the primary intermolecular interactions that dictate the crystal packing. This extensive hydrogen-bonding network results in a stable, three-dimensional supramolecular architecture.

Sources

Navigating the Solubility Landscape of (2S,6S)-2,6-Dimethylpiperazine Dihydrochloride in Organic Solvents: A Technical Guide for Drug Development Professionals

Foreword: The Critical Role of Solubility in Pharmaceutical Development

In the intricate journey of drug development, the seemingly simple parameter of solubility is a cornerstone that dictates the viability of an active pharmaceutical ingredient (API). For formulation scientists and process chemists, understanding the solubility profile of a drug candidate is paramount for designing robust crystallization processes, enabling effective purification, and developing bioavailable drug products. This is particularly true for salt forms of APIs, such as (2S,6S)-2,6-Dimethylpiperazine Dihydrochloride, which are often selected to enhance aqueous solubility and stability. However, their behavior in organic solvents—the very medium of their synthesis and purification—can be complex and counterintuitive. This guide provides an in-depth exploration of the principles governing the solubility of this chiral diamine dihydrochloride in organic media, offers a comprehensive experimental framework for its determination, and presents a predictive analysis to guide solvent selection in the absence of extensive empirical data.

Deconstructing the Molecule: Physicochemical Properties and Their Influence on Solubility

This compound is a chiral organic salt. Its solubility behavior is a direct consequence of its molecular structure and the interplay of intermolecular forces between the salt and the solvent.

Key Molecular Attributes:

-

Piperazine Ring: A six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. This core structure is a common motif in many pharmaceuticals.

-

Chirality: The presence of two stereocenters at the 2 and 6 positions ((2S, 6S) configuration) imparts specific three-dimensional geometry, which can influence crystal packing and interactions with chiral resolving agents or catalysts.

-

Dimethyl Substitution: The two methyl groups at the 2 and 6 positions increase the steric bulk and hydrophobicity of the molecule compared to unsubstituted piperazine.

-

Dihydrochloride Salt: The protonation of both nitrogen atoms to form a dihydrochloride salt dramatically increases the polarity and introduces strong ionic character to the molecule. This is a common strategy to improve the aqueous solubility of basic compounds.

The dual nature of the molecule—possessing both nonpolar hydrocarbon regions (the methyl groups and the carbon backbone of the ring) and highly polar, ionic centers (the protonated amines and chloride counter-ions)—is central to its solubility characteristics in a diverse range of organic solvents.

The Energetics of Dissolution: A Thermodynamic Perspective

The dissolution of a crystalline salt in a solvent is a thermodynamic process governed by the Gibbs free energy change (ΔG). For dissolution to be favorable, ΔG must be negative. This is influenced by the enthalpy (ΔH) and entropy (ΔS) of the process, as described by the equation:

ΔG = ΔH - TΔS

The enthalpy of solution can be conceptualized as the sum of two competing energy terms:

-

Lattice Energy (Endothermic): The energy required to break apart the ionic crystal lattice of the salt. For a dihydrochloride salt, this is typically a significant energy barrier due to the strong electrostatic interactions between the doubly-charged piperazinium cation and the two chloride anions.

-

Solvation Energy (Exothermic): The energy released when the ions are surrounded and stabilized by solvent molecules. The nature and extent of this solvation are highly dependent on the properties of the organic solvent.

The interplay between these two energetic factors is visualized in the following workflow:

Caption: Thermodynamic cycle of dissolution.

A Predictive Framework for Solubility in Organic Solvents

In the absence of comprehensive experimental data, a predictive framework based on the principles of "like dissolves like" and an understanding of intermolecular forces can guide solvent selection. Organic solvents can be broadly classified based on their polarity, hydrogen bonding capabilities, and other properties.

Solvent Classification and Predicted Solubility Trends:

| Solvent Class | Representative Solvents | Key Properties | Predicted Solubility of this compound | Rationale |

| Protic Solvents | Methanol, Ethanol, Isopropanol | High polarity, hydrogen bond donors and acceptors | High to Moderate | The hydroxyl group can effectively solvate both the chloride anions and the protonated amine centers through hydrogen bonding. The alkyl portion of the alcohol can interact with the nonpolar parts of the piperazine ring. |

| Aprotic Polar Solvents | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High polarity, hydrogen bond acceptors | Moderate to Low | These solvents have large dipole moments and can solvate the cation, but they lack the hydrogen bond donating ability to effectively solvate the chloride anions. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether, 1,4-Dioxane | Low to moderate polarity, hydrogen bond acceptors | Very Low to Insoluble | The low polarity and limited ability to stabilize the separated ions result in poor solvation energy, which is insufficient to overcome the high lattice energy of the salt. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate polarity, hydrogen bond acceptors | Low | Similar to aprotic polar solvents, but generally less polar, leading to weaker ion-dipole interactions. |

| Esters | Ethyl acetate, Isopropyl acetate | Low to moderate polarity | Very Low to Insoluble | The polarity is generally too low to effectively solvate the ionic species. |

| Hydrocarbons | Toluene, Heptane, Hexane | Nonpolar | Insoluble | The nonpolar nature of these solvents cannot overcome the high lattice energy of the ionic salt. There are no favorable intermolecular interactions to drive dissolution. |

This predictive analysis suggests that lower-aliphatic alcohols are the most promising class of organic solvents for dissolving this compound.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain accurate quantitative solubility data, a robust experimental protocol is essential. The equilibrium shake-flask method is a widely accepted and reliable technique.

Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD, or MS)

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Experimental workflow for solubility determination.

Detailed Protocol

-

Preparation: Accurately weigh a known amount of the selected organic solvent into several vials.

-

Addition of Solute: Add an excess amount of this compound to each vial to create a slurry. The presence of undissolved solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Equilibration: Seal the vials and place them in a constant temperature shaker. Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours). The time required for equilibrium should be determined empirically by sampling at different time points until the concentration in solution remains constant.

-

Sampling and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully draw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles. This step is critical to prevent artificially high solubility readings.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.

-

Quantification by HPLC: Analyze the diluted samples using a validated HPLC method. A calibration curve should be prepared using standards of this compound of known concentrations.

-

Calculation: The solubility is calculated from the concentration of the diluted sample, taking into account the dilution factor. The results are typically expressed in units such as mg/mL or g/100g of solvent.

Analytical Method Considerations

The quantification of piperazine derivatives by HPLC can be challenging due to the lack of a strong UV chromophore in the piperazine nucleus.[1] Several approaches can be employed:

-

Evaporative Light Scattering Detector (ELSD): This universal detector is suitable for non-volatile analytes and does not require a chromophore.

-

Mass Spectrometry (MS): LC-MS provides high sensitivity and selectivity, making it an excellent choice for accurate quantification.

-

UV Detection with Derivatization: In the absence of ELSD or MS, pre-column derivatization with a UV-active agent can be performed to enable sensitive UV detection.[1]

Conclusion: A Roadmap for Informed Decision-Making

References

- Benchchem. Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives.

Sources

(2S,6S)-2,6-Dimethylpiperazine dihydrochloride CAS number 162240-96-2

An In-depth Technical Guide to (2S,6S)-2,6-Dimethylpiperazine Dihydrochloride: A Cornerstone Chiral Building Block in Modern Drug Discovery

Abstract

This compound (CAS No. 162240-96-2) is a paramount chiral building block in the synthesis of complex pharmaceutical agents. Its rigid, stereochemically defined structure provides a scaffold that is crucial for developing selective and potent active pharmaceutical ingredients (APIs), particularly within the central nervous system (CNS) therapeutic area. This guide offers a comprehensive technical overview for researchers, chemists, and drug development professionals. It delves into the physicochemical properties, spectroscopic characterization, stereoselective synthesis, and critical applications of this compound, with a special focus on its role in the synthesis of Varenicline. By synthesizing technical data with field-proven insights, this document serves as an essential resource for leveraging this versatile intermediate in drug discovery programs.

The Strategic Importance of the Chiral Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in the core structure of numerous blockbuster drugs.[1] Its bifunctional nature allows it to serve as a versatile linker, while its basic nitrogen atoms are pivotal for modulating physicochemical properties like solubility and for establishing key binding interactions with biological targets.[2]

The introduction of stereocenters, as in (2S,6S)-2,6-dimethylpiperazine, elevates its utility from a simple linker to a sophisticated, three-dimensional pharmacophoric element. The fixed trans configuration of the two methyl groups imparts conformational rigidity and presents a specific spatial arrangement of substituents. This pre-organization is critical for achieving high target affinity and selectivity, as it reduces the entropic penalty upon binding and allows for precise, stereospecific interactions. The dihydrochloride salt form enhances the compound's stability and water solubility, making it an ideal candidate for a wide range of synthetic transformations in aqueous or protic solvent systems.[2]

Physicochemical Properties and Analytical Characterization

A thorough understanding of the compound's properties is the foundation of its effective use.

Core Physicochemical Data

| Property | Value | Reference(s) |

| CAS Number | 162240-96-2 | [3][4][5][6] |

| IUPAC Name | (2S,6S)-2,6-dimethylpiperazine;dihydrochloride | [3][5] |

| Molecular Formula | C₆H₁₆Cl₂N₂ | [4][7][8] |

| Molecular Weight | 187.11 g/mol | [4][6][7][8] |

| Appearance | White to off-white solid | [8] |

| SMILES | CC@H1CNCC@@H(N1)C.Cl.Cl | [5] |

| Storage | 2-8°C, under inert atmosphere | [4][8] |

Spectroscopic and Chromatographic Profile

Self-validating protocols demand rigorous analytical confirmation. The dihydrochloride salt structure of (2S,6S)-2,6-dimethylpiperazine presents a distinct spectroscopic signature.

-

¹H NMR Spectroscopy: Due to the C₂ symmetry of the (2S,6S) isomer, the proton NMR spectrum is simpler than that of its cis counterpart. Key expected signals include a doublet for the two equivalent methyl groups (CH ₃), multiplets for the two equivalent methine protons (-CH -), and complex multiplets for the axial and equatorial methylene protons (-CH ₂-) on the piperazine ring. The presence of the hydrochloride salt may lead to broad signals for the N-H protons.

-

¹³C NMR Spectroscopy: The symmetry should result in three distinct carbon signals: one for the methyl carbons, one for the methine carbons, and one for the methylene carbons.

-

Infrared (IR) Spectroscopy: The spectrum will be dominated by N-H stretching bands (typically broad in the 3200-2700 cm⁻¹ region for amine salts), C-H stretching bands just below 3000 cm⁻¹, and N-H bending vibrations around 1600-1500 cm⁻¹.

-

Purity and Enantiomeric Excess (ee) Analysis: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is essential for assessing chemical purity. Crucially, to determine the enantiomeric excess, a chiral stationary phase is required. This analysis is non-negotiable to validate the stereochemical integrity of the starting material, which directly impacts the stereoisomeric purity of the final API. An ee of >98% is typically required for pharmaceutical development.[1]

Asymmetric Synthesis: Achieving Stereochemical Fidelity

The synthesis of enantiopure (2S,6S)-2,6-dimethylpiperazine is a testament to the advances in asymmetric synthesis. The goal is not merely to form the piperazine ring but to control the absolute stereochemistry at the C2 and C6 positions. Several strategies have been developed to achieve this.[1][9]

Overview of Synthetic Strategies

Successful asymmetric syntheses often rely on one of two approaches:

-

Chiral Pool Synthesis: Employing readily available chiral starting materials, such as (S)-alanine or (S)-lactate, to introduce the desired stereocenters.[1]

-

Diastereoselective Reactions: Creating a new stereocenter under the influence of an existing one, often using chiral auxiliaries or catalysts.

A robust and well-documented method involves a key intramolecular cyclization step, such as a Mitsunobu reaction or a triflate alkylation, which proceeds with high stereochemical control.[1]

Example Protocol: Asymmetric Synthesis via Intramolecular Cyclization

This protocol outlines a generalized pathway inspired by established synthetic routes. The causality behind each step is critical: the choice of protecting groups prevents unwanted side reactions, and the specific cyclization chemistry dictates the final stereochemical outcome.

Step 1: Preparation of the Acyclic Precursor

-

Start with a protected (S)-amino alcohol, for example, N-Boc-(S)-alaninol. The Boc group is a robust protecting group for the amine that is stable to many reaction conditions but easily removed later.

-

Activate the hydroxyl group as a good leaving group, for instance, by converting it to a mesylate or tosylate. This activation is crucial for the subsequent nucleophilic substitution.

-

React this intermediate with a second equivalent of a protected (S)-amino alcohol derivative to form the acyclic diamine precursor.

Step 2: Deprotection and N-Alkylation

-

Selectively deprotect one of the nitrogen atoms. Orthogonal protecting groups are key here; if two different protecting groups were used, one can be removed while the other remains, directing the subsequent reaction.

-

The newly freed amine is then alkylated.

Step 3: Intramolecular Cyclization (The Key Step)

-

After deprotecting the second nitrogen, the molecule is poised for cyclization.

-

Using a method like the Mitsunobu reaction or an intramolecular Sₙ2 reaction (e.g., of an amino-halide or amino-sulfonate), the piperazine ring is formed. The stereochemistry of the starting materials directly translates to the (2S,6S) configuration of the product. For example, an Sₙ2 cyclization will proceed with inversion of configuration at one center, a factor that must be planned for in the precursor design.

Step 4: Deprotection and Salt Formation

-

Remove any remaining protecting groups from the piperazine nitrogens.

-

Treat the resulting free base with hydrochloric acid in a suitable solvent (e.g., isopropanol or ether) to precipitate the this compound salt in high purity.

Caption: Incorporation of the chiral piperazine into the Varenicline scaffold.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound should be handled with appropriate care.

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. As an amine hydrochloride salt, it is acidic and can be corrosive.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended between 2-8°C. [4][8]An inert atmosphere is advised to prevent degradation from moisture and atmospheric components.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is an enabling tool for modern medicinal chemistry. Its well-defined stereochemistry and conformational rigidity provide a reliable platform for designing highly selective and potent therapeutics. The successful application in the synthesis of Varenicline underscores its value and solidifies its place in the chemist's toolbox. As drug discovery continues to pursue targets requiring greater specificity, the demand for sophisticated, enantiopure building blocks like this will only intensify, paving the way for the next generation of precisely engineered medicines.

References

-

Askin, D., Eng, K. K., Rossen, K., Purick, R. M., Wells, K. M., Volante, R. P., & Reider, P. J. (1995). Asymmetric Synthesis of 2,6-Methylated Piperazines. The Journal of Organic Chemistry, 60(13), 4069–4074. [Link]

-

P&S Chemicals. (n.d.). This compound. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). (2S,6S)-2,6-dimethylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]

-

Coe, J. W., et al. (2005). Varenicline: An α4β2 Nicotinic Receptor Partial Agonist for Smoking Cessation. Journal of Medicinal Chemistry, 48(10), 3474–3477. [Link]

-

Papke, R. L., et al. (2021). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 12(15), 2868–2878. [Link]

- Google Patents. (2007).

- Google Patents. (2008). Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof. (US8314235B2).

- Google Patents. (2009).

- Google Patents. (2009). Process for preparing varenicline, varenicline intermediates, and pharmaceutically acceptable salts thereof. (WO2010023561A1).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemimpex.com [chemimpex.com]

- 3. pschemicals.com [pschemicals.com]

- 4. 162240-96-2|this compound|BLD Pharm [bldpharm.com]

- 5. jk-sci.com [jk-sci.com]

- 6. CAS 162240-96-2 | Sigma-Aldrich [sigmaaldrich.com]

- 7. calpaclab.com [calpaclab.com]

- 8. This compound [myskinrecipes.com]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. fluorochem.co.uk [fluorochem.co.uk]

The Genesis and Evolution of Chiral Piperazines: A Technical Guide to Their Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract